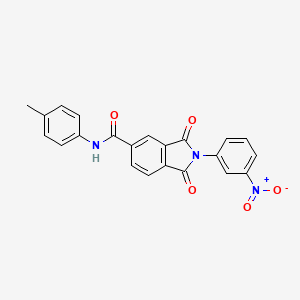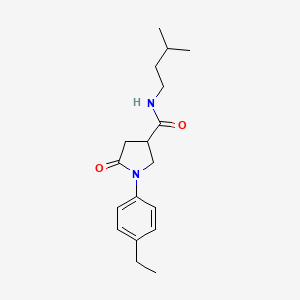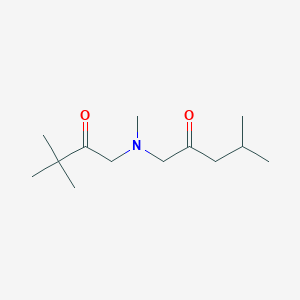![molecular formula C22H17BrN4O5 B11110351 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11110351.png)
4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a pyridine ring, and a furan ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the formation of the pyridine derivative through a series of reactions, including halogenation and amination.
Coupling with Furan Derivative: The pyridine derivative is then coupled with a furan derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the assembly of the complete molecule through condensation reactions, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(thiophen-2-YL)prop-2-enoate: Similar structure but with a thiophene ring instead of a furan ring.
4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(pyridin-2-YL)prop-2-enoate: Similar structure but with an additional pyridine ring.
Uniqueness
The presence of both a furan ring and a pyridine ring in 4-Bromo-2-[(E)-({2-[(pyridin-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate provides unique chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17BrN4O5 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(pyridine-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C22H17BrN4O5/c23-16-6-8-19(32-21(29)9-7-17-4-3-11-31-17)15(12-16)13-26-27-20(28)14-25-22(30)18-5-1-2-10-24-18/h1-13H,14H2,(H,25,30)(H,27,28)/b9-7+,26-13+ |
InChI Key |
ZJWUVLWLZMMIPL-LQHTXMTNSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[2-(4-Tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)-1-methylpiperidinium](/img/structure/B11110276.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B11110278.png)
![N-{3-[(2,6-dimethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11110295.png)

![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B11110310.png)
![3-iodo-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide](/img/structure/B11110315.png)
![3-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate](/img/structure/B11110322.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11110332.png)

![Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11110340.png)
![diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron](/img/structure/B11110341.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11110367.png)

